molecular formula C15H20N4O2 B2762432 2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide CAS No. 927587-17-5

2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide

Cat. No. B2762432
CAS RN: 927587-17-5
M. Wt: 288.351
InChI Key: SCMTXUONLUPEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide” is a monocarboxylic acid amide . It is obtained by the formal condensation of the carboxy group of 2- (2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile .


Synthesis Analysis

The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-methylbutan-2-yl group . The compound has a net charge of 0, an average mass of 329.22200, and a monoisotopic mass of 328.07453 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a formula of C15H18Cl2N2O2 . It is a type of aromatic ether, dichlorobenzene, monocarboxylic acid amide, and nitrile .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study on benzamide derivatives, including those with cyano groups, explored their application in the colorimetric sensing of fluoride anions. These compounds, through direct acylation reactions, exhibited a drastic color transition in response to fluoride anion in solutions, demonstrating their utility in naked-eye detection of fluoride ions. This colorimetric sensing behavior suggests potential applications in environmental monitoring and healthcare diagnostics (Younes et al., 2020).

Melanoma Cytotoxicity

Benzamide derivatives have also been identified for their cytotoxicity against melanoma cells. Specifically, alkylating benzamides conjugated with cytostatics showed promising results in targeted drug delivery for melanoma therapy. These studies highlight the potential of benzamide derivatives in the development of novel therapeutic agents for treating melanoma, a type of skin cancer (Wolf et al., 2004).

Asymmetric Synthesis

The asymmetric hydrogenation of benzamidomethyl compounds catalyzed by cationic binap–ruthenium(II) complexes has been explored for the synthesis of β-lactam antibiotics. This method offers a high degree of diastereoselectivity and enantioselectivity, providing a useful approach for the synthesis of chiral pharmaceutical compounds (Mashima et al., 1991).

Protein Interaction Studies

The interaction of carboxamide derivatives with proteins has been studied using ultrasonic interferometer techniques. These studies offer insights into the binding effects of these compounds with proteins, which is crucial for drug design and the development of therapeutic agents (Thakare et al., 2018).

properties

IUPAC Name

2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10(2)15(3,9-16)19-13(20)8-18-12-7-5-4-6-11(12)14(17)21/h4-7,10,18H,8H2,1-3H3,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMTXUONLUPEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.